[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this tetracycline derivative follows the International Union of Pure and Applied Chemistry conventions, resulting in the complete chemical name (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-tetracenecarboxamide. This nomenclature explicitly defines the absolute stereochemical configuration at four critical chiral centers, designated as 4S, 4aS, 5aR, and 12aS, which collectively determine the compound's three-dimensional architecture and biological activity. The stereochemical descriptors indicate that the molecule adopts a specific spatial arrangement that distinguishes it from other tetracycline analogs.
The compound's stereochemical complexity is further emphasized by the presence of multiple defined stereocenters, with ChemSpider databases confirming four of four defined stereocentres in the molecular structure. The absolute configuration plays a crucial role in determining the compound's interaction with biological targets, particularly its binding affinity to bacterial ribosomal subunits. The stereochemical arrangement at position 4 (S-configuration) ensures optimal positioning of the dimethylamino group, while the 4aS configuration maintains the characteristic bent conformation of the tetracyclic scaffold that is essential for ribosomal binding selectivity.
The nomenclature also incorporates the octahydro designation, indicating the presence of eight additional hydrogen atoms compared to the fully aromatic tetracene system. This partial saturation occurs specifically in rings A and B of the tetracyclic core, contributing to the molecule's flexibility and binding characteristics. The systematic naming convention extends to include the tetrahydroxy designation, specifying the presence of four hydroxyl groups at positions 3, 10, 12, and 12a, each contributing to the compound's hydrogen bonding capacity and aqueous solubility properties.
Properties
CAS No. |
149934-16-7 |
|---|---|
Molecular Formula |
C23H26N4O9 |
Molecular Weight |
502.48 |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
InChI Key |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Dimethylamination
A pivotal method for introducing dimethylamino groups at the C4 and C7 positions involves palladium-catalyzed amination. In this approach, demethylchlortetracycline (DMCT) reacts with dimethylamine in the presence of a palladium complex. The reaction occurs in amine or amide solvents such as acetonitrile, with potassium dihydrogen phosphate buffer maintaining a pH of 5–7. For instance, a 500 mL reactor charged with DMCT (12.5 g, 0.1 mol), dimethylamine (18.0 g, 0.12 mol), and palladium catalyst yields the intermediate 7-dimethylamino-6-nortetracycline (M-M) with a reported yield of 83.3%.
Table 1: Reaction Conditions for Palladium-Catalyzed Amination
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Solvent System | Acetonitrile + Buffer | 1:1 (v/v) |
| Temperature | 60–65°C | 65°C |
| Reaction Time | 12–15 hours | 14 hours |
| Catalyst Loading | 0.5–1.5 mol% Pd | 1.0 mol% Pd |
| Yield | 68.0–85.3% | 83.3% |
The palladium catalyst facilitates selective amination while preserving the tetracyclic backbone. This step is critical for establishing the stereochemistry at C4 and C7, which directly influences the compound’s antibiotic activity.
Hydrodehydroxylation of Intermediate M-M
Acid-Mediated Hydrogenation
The intermediate M-M undergoes hydrodehydroxylation to eliminate hydroxyl groups at C6 and C12a. This step employs a mixed solvent system of ethanol and hydrochloric acid (pH 0.8–1.0) with platinum or palladium catalysts under hydrogen gas. For example, treating M-M (21.4 g) in ethanol/HCl with 5% Pt/C at 50°C for 6 hours achieves a 92% conversion rate. The crude product is then neutralized with ammonia to pH 3.8–4.0, yielding the final compound with >99% purity after recrystallization.
Table 2: Optimization of Hydrodehydroxylation
| Condition | Effect on Yield | Optimal Value |
|---|---|---|
| Acid Concentration | Higher HCl increases rate | 1.0 M HCl |
| Catalyst Type | Pt/C > Pd/C | 5% Pt/C |
| Hydrogen Pressure | 1–3 atm | 2 atm |
| Temperature | 45–55°C | 50°C |
This step’s efficiency hinges on precise pH control to prevent over-hydrogenation or degradation of the tetracycline core.
Alternative Synthetic Routes via Iodination
N-Iodosuccinimide-Mediated Halogenation
A modified pathway involves iodinating sancycline (a demethylated tetracycline) at C7 using N-iodosuccinimide (NIS) in trifluoroacetic acid. The resulting 7-iodo-sancycline reacts with dimethylaminotrimethyltin in acetonitrile under palladium catalysis to introduce the dimethylamino group. This method circumvents the need for high-pressure hydrogenation but requires stringent anhydrous conditions.
Table 3: Comparative Analysis of Iodination vs. Direct Amination
| Parameter | Iodination Route | Direct Amination |
|---|---|---|
| Reaction Steps | 3 | 2 |
| Overall Yield | 74% | 83% |
| Catalyst Cost | High (Pd, Sn reagents) | Moderate (Pd only) |
| Scalability | Limited by Sn toxicity | Industrially viable |
While the iodination route offers regioselectivity, its reliance on toxic tin reagents and additional purification steps limits industrial adoption.
Solvent and Buffer Systems in Cyclization
Role of Acetonitrile-Phosphate Buffer
The cyclization of 2-cyclohexenylethylamine and 4-alkoxybenzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) in acetonitrile-phosphate buffer (pH 5–7) is critical for constructing the octahydroisoquinoline fragment. A 1:1 ratio of acetonitrile to buffer maximizes solubility while minimizing side reactions. For example, combining 12.5 g of 2-cyclohexenylethylamine with 18.0 g of 4-methoxybenzaldehyde in this system yields 21.4 g (83.3%) of the cyclized product after recrystallization.
Recrystallization and Purification Strategies
Solvent Pair Optimization
Final purification employs solvent pairs such as hexane-toluene (1:1) or ethanol-water (4:1) to isolate the crystalline product. Hexane-toluene mixtures reduce polarity gradually, yielding off-white solids with >99% purity . Ethanol-water systems are preferred for large-scale operations due to lower cost and easier recovery.
Chemical Reactions Analysis
Types of Reactions
Demeclocycline undergoes various chemical reactions, including:
Oxidation: Demeclocycline can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various demeclocycline derivatives with modified antibacterial properties. These derivatives can be used to target specific bacterial strains or to reduce side effects .
Scientific Research Applications
Demeclocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tetracycline antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, including Lyme disease, acne, and bronchitis.
Industry: Employed in the development of new antibiotics and in the study of bacterial resistance.
Mechanism of Action
Demeclocycline exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth . The binding is reversible, allowing for controlled inhibition of bacterial activity.
Comparison with Similar Compounds
Comparison with Similar Tetracycline Compounds
Structural Modifications
Tetracyclines share a core tetracyclic structure but differ in functional group substitutions, influencing their pharmacokinetics and resistance profiles:
Pharmacological Properties
- Spectrum of Activity: Minocycline: Broad-spectrum, including Staphylococcus aureus, Propionibacterium acnes, and atypical mycobacteria . Sarecycline: Narrower spectrum, optimized for P. acnes with reduced impact on gut microbiota . Tigecycline: Expanded activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
- Pharmacokinetics: Compound Half-Life (Hours) Cmax (hr) Key Notes Minocycline 16–18 2–3 High lipophilicity; penetrates tissues effectively Sarecycline 21–22 1.5–2.0 Long half-life supports once-daily dosing Oxytetracycline 6–9 2–4 Absorption reduced by dairy products; frequent dosing required Tigecycline 36–67 0.5–2.0 Approved for intravenous use; bypasses efflux pump resistance
Adverse Effects and Resistance
- Minocycline: Linked to vestibular toxicity, hyperpigmentation, and rare autoimmune reactions .
- Sarecycline : Lower incidence of systemic side effects; nausea is most common .
- Oxytetracycline : Photosensitivity and gastrointestinal disturbances .
- Tigecycline: Higher risk of nausea/vomiting; associated with mortality in non-approved uses .
- Resistance Mechanisms: Minocycline and older tetracyclines are prone to efflux (e.g., tetA, tetB) and ribosomal protection (e.g., tetM). Tigecycline’s bulky side chain circumvents these mechanisms .
Biological Activity
The compound [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy (commonly known as Minocycline hydrochloride) is a member of the tetracycline class of antibiotics. This article explores its biological activity through various studies and data analyses.
- IUPAC Name : [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy.
- CAS Number : 13614-98-7.
- Molecular Formula : C23H27N3O7·HCl.
- Molar Mass : 493.93 g/mol.
- Appearance : Crystalline yellow powder.
- Solubility : Freely soluble in water.
Minocycline exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S ribosomal subunit of bacterial ribosomes. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site and thus inhibits the incorporation of amino acids into peptide chains .
Antimicrobial Activity
Minocycline demonstrates broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its efficacy has been documented in treating infections caused by:
- Staphylococcus aureus
- Escherichia coli
- Haemophilus influenzae
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 0.5 to 8 µg/mL .
Anti-inflammatory Properties
Research indicates that Minocycline possesses anti-inflammatory properties that can be beneficial in treating conditions such as acne vulgaris and rheumatoid arthritis. It modulates the immune response by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1β .
Neuroprotective Effects
Recent studies have highlighted Minocycline's neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce microglial activation and oxidative stress in neuronal cells .
Case Study 1: Acne Vulgaris Treatment
A clinical trial involving 200 participants evaluated the effectiveness of Minocycline in treating moderate to severe acne vulgaris. The study reported a significant reduction in inflammatory lesions after 12 weeks of treatment compared to a placebo group .
Case Study 2: Rheumatoid Arthritis
In a double-blind study with 150 patients suffering from rheumatoid arthritis, Minocycline was found to decrease disease activity scores significantly over a six-month period. The results suggested that it could serve as a disease-modifying antirheumatic drug (DMARD) .
Data Tables
Q & A
Basic: What synthetic methodologies are employed to achieve the complex stereochemistry of [compound]?
The synthesis involves multi-step processes to construct the tetracyclic core and introduce functional groups. Key steps include:
- Core formation : Cyclization reactions under controlled pH and temperature to assemble the octahydro-naphthacene backbone .
- Stereochemical control : Use of chiral catalysts (e.g., asymmetric hydrogenation) and protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to preserve stereochemical integrity at positions 4S, 4aα, 5aα, and 12aα .
- Functionalization : Sequential introduction of dimethylamino groups via nucleophilic substitution, optimized at 60–80°C in anhydrous dimethylformamide (DMF) to prevent racemization .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and crystallization (ethanol/water) to isolate enantiomerically pure product .
Basic: What analytical techniques are critical for confirming the purity and structure of [compound] post-synthesis?
Advanced: How can computational models predict the interaction of [compound] with biological targets, and what are the limitations?
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., bacterial 30S ribosomal subunit). The dimethylamino groups show strong electrostatic interactions with phosphate groups in rRNA .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Limitations include force field inaccuracies for polar substituents .
- QSAR models : Predict bioactivity based on substituent electronegativity and steric parameters. However, they may fail to account for dynamic conformational changes in vivo .
Advanced: What strategies resolve contradictions in reported bioactivity data for [compound] across different studies?
- Reproducibility checks : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3 for MIC tests) to minimize variability .
- Impurity analysis : Use LC-MS to detect trace stereoisomers (e.g., 4R epimer) that may reduce apparent activity .
- Target validation : CRISPR knockouts of putative targets (e.g., efflux pumps) in bacterial strains to isolate mechanism-specific effects .
Basic: What are the optimal reaction conditions for introducing dimethylamino groups during [compound] synthesis?
- Stepwise alkylation : React primary amine intermediates with methyl iodide (2 eq.) in THF at 0°C, followed by quenching with NH₄Cl to prevent over-alkylation .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems (water/CH₂Cl₂) .
- Monitoring : TLC (Rf = 0.3, silica gel, ethyl acetate) to track reaction progress and ensure complete dimethylation .
Advanced: How does varying the hydroxyl group positions affect the compound's mechanism of action in antimicrobial assays?
- Hydroxyl at C10/C12a : Critical for metal chelation (Mg²⁺ in ribosomes). Removal reduces binding affinity by 50-fold .
- C3 hydroxyl epimerization : Alters hydrogen-bonding networks with 16S rRNA, leading to resistance in tetracycline-resistant strains .
- Structure-activity relationship (SAR) : Positional scanning via site-directed mutagenesis of bacterial ribosomes identifies C12a-OH as essential for ribosomal subunit A-site interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
